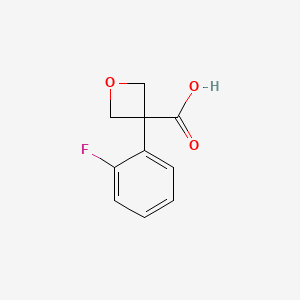

3-(2-Fluorophenyl)oxetane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted epoxides under acidic or basic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluorophenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, reduced forms of the compound, and substituted fluorophenyl oxetanes .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(2-Fluorophenyl)oxetane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

- Oxidation : Can be oxidized to form derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions yield different forms, facilitated by lithium aluminum hydride.

- Substitution Reactions : The fluorophenyl group can undergo nucleophilic substitution, allowing for further functionalization.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Investigations suggest it may exhibit antimicrobial effects, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate potential interactions with biological targets that could lead to anticancer applications.

- Therapeutic Agent Development : The fluorinated phenyl group enhances binding affinity to proteins, suggesting its utility in designing novel therapeutic agents.

Material Science

In industry, this compound is utilized in producing specialty chemicals and materials:

- Its unique properties impart enhanced stability and reactivity compared to non-fluorinated analogs.

- Applications include the development of polymers and other materials with tailored characteristics.

Case Studies and Research Findings

Recent studies have highlighted the instability of oxetane-carboxylic acids under certain conditions. For instance, they may isomerize into new heterocyclic lactones when stored improperly, impacting reaction yields significantly . This underscores the importance of understanding the chemical behavior of such compounds in practical applications.

Research indicates that the oxetane fragment can mimic carbonyl groups in bioactive compounds, improving water solubility and metabolic stability . Such findings have led to increased interest in oxetanes as bioactive compounds across various scientific disciplines.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

3-Phenyl-oxetane-3-carboxylic acid: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.

3-(2-Chlorophenyl)oxetane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

3-(2-Bromophenyl)oxetane-3-carboxylic acid:

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)oxetane-3-carboxylic acid imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can enhance its reactivity and biological activity compared to its non-fluorinated analogs .

Actividad Biológica

3-(2-Fluorophenyl)oxetane-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉FO₃, with a molecular weight of approximately 196.18 g/mol. The compound consists of an oxetane ring—a four-membered cyclic ether—and a carboxylic acid functional group. The presence of the fluorine atom in the phenyl group enhances its stability and lipophilicity, which can significantly influence its interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of drug development. Its potential applications include:

- Therapeutic Agent : The compound may interact with specific biological targets, potentially improving binding affinities due to the fluorinated phenyl group .

- Enzyme Modulation : Preliminary investigations suggest that it may influence enzyme activity and protein interactions, making it a candidate for further pharmacological studies.

Stability and Isomerization

One significant aspect of this compound is its stability compared to non-fluorinated analogues. Studies have shown that while many oxetane-carboxylic acids are prone to isomerization under storage conditions, the fluorinated variants tend to exhibit greater stability. For instance, compounds containing fluorine did not show decomposition over extended periods at room temperature . This stability may be attributed to the negative inductive effect of fluorine, which reduces the nucleophilicity of the carboxylate anion during intermediate reactions .

Synthesis

The synthesis of this compound typically involves several key steps that can be optimized for efficiency and scalability. Modern techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance yields and reduce environmental impact.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Phenyloxetane-3-carboxylic acid | Lacks fluorine; contains only phenyl | Different chemical properties due to absence of fluorine |

| 3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Fluorine at para position on phenyl | Affects reactivity and interactions compared to 2-fluoro variant |

| 3-(3-Chlorophenyl)oxetane-3-carboxylic acid | Contains chlorine instead of fluorine | Variations in chemical behavior due to chlorine's properties |

The unique positioning of the fluorine atom in this compound enhances its stability and reactivity compared to these similar compounds, making it particularly valuable in medicinal chemistry applications.

Case Studies and Research Findings

- Fluorine's Role in Medicinal Chemistry : A review highlighted how fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. This suggests that incorporating fluorine into drug design can lead to more effective therapeutic agents .

- Structure-Activity Relationship (SAR) : Research on various derivatives of oxetane-carboxylic acids has shown that modifications can significantly affect their biological activity. For example, SAR studies have indicated that specific substitutions can enhance binding affinities and therapeutic effects in target proteins .

Propiedades

IUPAC Name |

3-(2-fluorophenyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBDOMNYDAWBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.